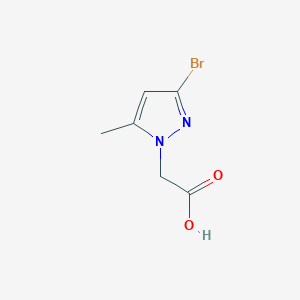
2-(3-Bromo-5-methyl-1H-pyrazol-1-yl)aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-5-methyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-methyl-1H-pyrazol-1-yl)acetic acid typically involves the formation of the pyrazole ring followed by functional group modifications. One common method is the cyclocondensation of hydrazine with a β-diketone, followed by bromination and methylation. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as bromine or N-bromosuccinimide (NBS) to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromo-5-methyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Aplicaciones Científicas De Investigación
2-(3-Bromo-5-methyl-1H-pyrazol-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-5-methyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The bromine and methyl groups on the pyrazole ring can influence its binding affinity and selectivity towards enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-1H-pyrazole: Lacks the acetic acid moiety, making it less versatile in certain applications.
5-Methyl-1H-pyrazole: Lacks the bromine atom, affecting its reactivity and binding properties.
2-(3-Chloro-5-methyl-1H-pyrazol-1-yl)acetic acid: Similar structure but with a chlorine atom instead of bromine, which can alter its chemical and biological properties.
Uniqueness
2-(3-Bromo-5-methyl-1H-pyrazol-1-yl)acetic acid is unique due to the presence of both bromine and methyl groups on the pyrazole ring, which can enhance its reactivity and specificity in various applications. Its acetic acid moiety also provides additional functionalization options, making it a valuable compound in synthetic chemistry and drug discovery .
Propiedades
Fórmula molecular |
C6H7BrN2O2 |
|---|---|
Peso molecular |
219.04 g/mol |
Nombre IUPAC |
2-(3-bromo-5-methylpyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C6H7BrN2O2/c1-4-2-5(7)8-9(4)3-6(10)11/h2H,3H2,1H3,(H,10,11) |
Clave InChI |
BARLAVKICAMWLE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1CC(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13040172.png)
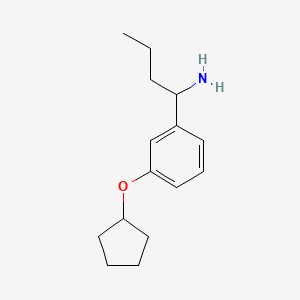
![(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13040186.png)

![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic acid](/img/structure/B13040199.png)





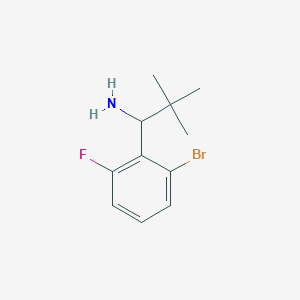
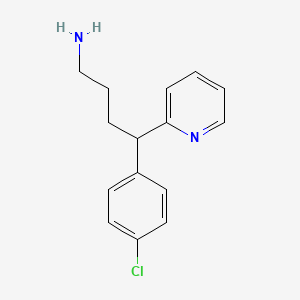
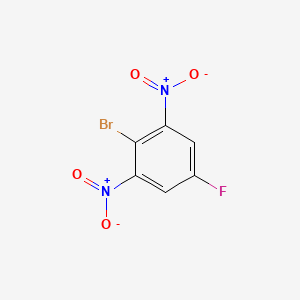
![1-[3-(Trifluoromethyl)phenyl]-2-butanone](/img/structure/B13040243.png)
